methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate
Description
Overview of Pyrazole-Carboxylate Derivatives in Chemical Research
Pyrazole-carboxylate derivatives constitute a fundamental class of heterocyclic compounds that have gained substantial recognition in modern chemical research due to their diverse structural possibilities and synthetic versatility. These five-membered nitrogen-containing heterocycles, when functionalized with carboxylate groups, demonstrate exceptional utility as building blocks for complex molecular architectures. The incorporation of carboxylate functionality into pyrazole scaffolds provides enhanced solubility characteristics, improved synthetic accessibility, and expanded opportunities for further chemical modification through standard ester chemistry protocols.
The significance of pyrazole carboxylate derivatives extends beyond their synthetic utility, as these compounds have demonstrated remarkable potential across multiple research domains. Studies have shown that pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess diverse biological activities. The presence of carboxylate groups in these structures enhances their interaction with biological systems while maintaining the inherent chemical stability of the pyrazole core. Research has consistently demonstrated that structural modifications on pyrazole scaffolds can significantly improve their chemical and biological properties.
Contemporary research in pyrazole carboxylate chemistry has focused on developing efficient synthetic methodologies that allow for precise control over substitution patterns and stereochemistry. The development of one-pot synthesis approaches from arenes and carboxylic acids has revolutionized the field, enabling rapid access to diverse pyrazole carboxylate structures through successive formation of ketones and β-diketones followed by heterocyclization with hydrazine. These advances have made it possible to synthesize complex pyrazole carboxylates with high efficiency and excellent selectivity.
The chemical diversity achievable with pyrazole carboxylate derivatives is exemplified by the numerous substitution patterns that can be incorporated into the basic framework. The ability to introduce various substituents at different positions of the pyrazole ring, combined with the flexibility of the carboxylate ester group, provides researchers with unprecedented opportunities for molecular design and optimization. This structural versatility has made pyrazole carboxylates indispensable tools in medicinal chemistry, materials science, and synthetic organic chemistry.
Historical Development of Brominated Pyrazoles
The historical development of brominated pyrazoles represents a significant chapter in heterocyclic chemistry, beginning with early observations of the enhanced reactivity and selectivity imparted by halogen substitution. Brominated pyrazole derivatives have emerged as particularly valuable synthetic intermediates due to the unique electronic and steric properties introduced by bromine atoms. The development of efficient bromination methodologies has been crucial for accessing these important compounds, with various brominating agents being explored to achieve optimal regioselectivity and reaction conditions.
Early synthetic approaches to brominated pyrazoles relied on direct bromination of preformed pyrazole rings using elemental bromine or bromine-containing reagents. However, these methods often suffered from poor regioselectivity and harsh reaction conditions that limited their practical application. The introduction of more sophisticated brominating agents, such as N-bromosuccinimide and N-bromosaccharin, has significantly improved the efficiency and selectivity of pyrazole bromination reactions. These developments have enabled researchers to access specific brominated pyrazole isomers with high purity and yield.
The regioselective synthesis of 4-bromopyrazole derivatives has been particularly challenging, requiring the development of specialized synthetic protocols. Recent advances have demonstrated that one-pot regioselective synthesis can be achieved using 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica-supported sulfuric acid under solvent-free conditions. This methodology has proven to be environmentally advantageous while providing excellent yields of the desired 4-brominated products. The protocol has been successfully applied to various symmetrical and unsymmetrical 1,3-diketones, demonstrating broad substrate scope and practical utility.
The evolution of brominated pyrazole synthesis has been driven by the recognition that bromine substitution can dramatically alter the chemical and physical properties of pyrazole derivatives. Bromine atoms serve as excellent leaving groups for subsequent substitution reactions, making brominated pyrazoles valuable synthetic intermediates for accessing more complex structures. Additionally, the electronic effects of bromine substitution can modulate the reactivity of other functional groups within the molecule, providing opportunities for selective chemical transformations.
Significance of Methyl 4-Bromo-3-Cyclopropyl-1H-Pyrazole-5-Carboxylate in Contemporary Chemistry
This compound represents a sophisticated example of modern heterocyclic design, incorporating multiple functional elements that contribute to its unique chemical profile and research significance. The compound's molecular formula C8H9BrN2O2 and molecular weight of 245.07 grams per mole reflect a carefully balanced structure that combines the reactivity of brominated pyrazoles with the stability and functionality of cyclopropyl and carboxylate groups. This specific substitution pattern creates a molecule with exceptional synthetic potential and diverse application possibilities.
The inclusion of a cyclopropyl substituent at the 3-position of the pyrazole ring introduces significant structural constraints and electronic effects that distinguish this compound from simpler pyrazole derivatives. Cyclopropyl groups are known for their unique bonding characteristics and ring strain, which can influence both the chemical reactivity and physical properties of the parent molecule. In the context of pyrazole chemistry, cyclopropyl substitution often enhances molecular rigidity and can improve binding interactions with biological targets or catalytic sites.
The positioning of the bromine atom at the 4-position and the carboxylate ester at the 5-position creates an optimal arrangement for synthetic manipulation and molecular recognition. The 4-bromo substitution provides an excellent handle for cross-coupling reactions, nucleophilic substitutions, and other transformations that require leaving group functionality. Simultaneously, the 5-carboxylate position offers opportunities for ester hydrolysis, amidation, and other carboxyl chemistry transformations. This dual functionality makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures.
The contemporary significance of this compound is further enhanced by its potential applications in coordination chemistry and materials science. Pyrazole carboxylic acid ligands have been shown to form interesting coordination polymers with unique structural and photocatalytic properties. The specific substitution pattern of this compound suggests that it could serve as a precursor to novel ligand systems with enhanced electronic and steric properties compared to simpler pyrazole carboxylates.
Research Objectives and Scope
The primary research objectives surrounding this compound focus on understanding its fundamental chemical properties, developing efficient synthetic methodologies for its preparation, and exploring its potential applications in various chemical research domains. A comprehensive investigation of this compound requires examination of its structural characteristics, reactivity patterns, and synthetic accessibility through multiple pathways. The scope of research encompasses both fundamental studies of the compound's intrinsic properties and applied investigations into its utility as a synthetic intermediate or functional material.
Chemical characterization studies aim to establish detailed physical and chemical property profiles for this compound, including spectroscopic data, thermal properties, and stability assessments. The compound's crystalline form appears as a powder with specific storage requirements of dark, inert atmosphere conditions at 2-8°C, indicating sensitivity to light and moisture. Understanding these stability characteristics is crucial for developing appropriate handling protocols and storage conditions for research applications.
Synthetic methodology development represents another major research objective, focusing on optimizing routes for the compound's preparation and exploring alternative synthetic approaches. Current research suggests that the compound can be accessed through multi-step sequences involving cyclopropyl substitution, bromination, and carboxylate formation. However, the development of more efficient one-pot or telescoped procedures could significantly enhance the compound's accessibility for research applications. This includes investigating the use of different brominating agents, exploring various cyclopropylation methods, and optimizing carboxylation conditions.
The exploration of reaction chemistry and synthetic utility constitutes a significant component of the research scope, examining how this compound can be transformed into more complex structures. The presence of multiple reactive sites within the molecule provides numerous opportunities for chemical modification, including cross-coupling reactions at the bromine position, ester transformations at the carboxylate group, and potential modifications of the cyclopropyl substituent. Understanding the selectivity and efficiency of these transformations is essential for establishing the compound's value as a synthetic intermediate.
Properties
IUPAC Name |
methyl 4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNCRSJAAPEFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets. This change in structure translates into changes in properties, potentially affecting the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.
Result of Action
Pyrazole derivatives are known to possess various biological activities, suggesting that this compound may also have diverse biological effects.
Biological Activity
Methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring structure with a bromine atom and a cyclopropyl group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 232.07 g/mol.
Pyrazoles, including this compound, exhibit various mechanisms of action that can influence their biological activity:
- Tautomerism : Pyrazoles can exist in tautomeric forms, which may affect their reactivity and interaction with biological targets.
- Enzyme Inhibition : Related compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as oxidative phosphorylation and calcium uptake mechanisms .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains .
- Anticancer Potential : Research suggests that pyrazole derivatives may serve as promising candidates for anticancer therapies due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of pyrazole derivatives, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MIC) were measured to evaluate their effectiveness .
- Anticancer Activity : A study focused on the synthesis of various pyrazole derivatives showed that this compound displayed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis at specific concentrations .
- Inflammation Models : In vivo models of inflammation indicated that pyrazole derivatives could significantly reduce inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial properties. A study highlighted that derivatives showed effective inhibition against various pathogenic bacteria and fungi, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL against strains like Staphylococcus aureus and Bacillus cereus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 | S. aureus |
| Other derivatives | Varies | Various pathogens |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). For example, some derivatives exhibited IC50 values indicating potent growth inhibition:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HCT116 | 0.58 | Similar derivative |
| MCF7 | 0.39 | Similar derivative |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation in animal models, making them potential candidates for developing new anti-inflammatory drugs .
Insecticides
This compound has been identified as a key intermediate in the synthesis of novel insecticides. Its structural features allow it to function effectively against various agricultural pests, contributing to pest control strategies in crop management .
Synthesis and Development
The synthesis of this compound typically involves multiple steps, including cyclization and bromination reactions. Recent advancements focus on improving yield and reducing waste during synthesis processes .
Antimicrobial Efficacy Study
A comprehensive study evaluated a series of pyrazole derivatives for antimicrobial activity, revealing that structural modifications significantly influenced efficacy against both bacterial and fungal strains .
Anticancer Activity Assessment
Another investigation into the anticancer properties of pyrazoles demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity across various cancer cell lines, indicating a promising avenue for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Below is a detailed comparison of methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Bromine at Position 4 : All listed compounds share a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s cyclopropyl group may slightly reduce reactivity compared to methyl or hydrogen substituents due to steric hindrance .
- Cyclopropyl vs. Isopropyl offers greater steric bulk but lacks ring strain .
- Ester Groups : Methyl esters (target compound) are more hydrolytically stable than ethyl or tert-butyl esters under physiological conditions, influencing pharmacokinetics in drug design .
Spectroscopic and Analytical Data
- LC/MS Profiles : Analogous brominated pyrazoles (e.g., Example 5.23 in ) exhibit characteristic [M+H]<sup>+</sup> peaks. For instance, a compound with a bromomethyl substituent showed m/z 381 ([M+H]<sup>+</sup>), suggesting the target compound’s molecular ion would align with its theoretical mass (~245 m/z) .
- NMR Trends : Cyclopropyl protons typically resonate at δ 0.5–1.5 ppm (<sup>1</sup>H NMR), distinct from methyl (δ 1.2–1.5 ppm) or isopropyl (δ 1.0–1.4 ppm) groups .
Preparation Methods
Stepwise Route:
- Initial Formation of Pyrazole Core: The synthesis begins with the formation of a pyrazole ring, typically through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds, such as chalcones or related derivatives.
- Introduction of Bromine at the 4-Position: Bromination of the pyrazole ring is achieved using brominating agents like phosphorus oxybromide or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 4-position.
- Carboxylation at the 5-Position: The carboxylate group is introduced via oxidation or carboxylation reactions, often involving oxidation of precursor intermediates or direct carboxylation using carbon dioxide under catalytic conditions.
Key Research Findings:
- A notable method involves oxidation of 3-methyl-5-bromopyrazole to obtain 5-bromo-1H-pyrazole-3-carboxylic acid, followed by esterification to produce methyl ester derivatives (as per CN104844567A).
- The oxidation step commonly employs potassium permanganate (KMnO₄) in acidic conditions, with optimized ratios to maximize yield and minimize by-products.
Reaction Conditions & Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄ | 0.1–0.2 M HCl, 80–90°C, 1–2 hours | High | Converts methyl or methylated pyrazoles to carboxylic acids |
| Esterification | Alcohol (e.g., methanol) | Reflux with acid catalyst | Moderate to high | Produces methyl esters |
Cyclization and Bromination Using Hydrazine and Halogenating Agents
Methodology:
- Hydrazine-mediated Cyclization: 3-Aminocrotononitrile reacts with hydrazine hydrate at elevated temperatures (60–90°C) to form pyrazole rings with amino groups.
- Selective Bromination: Bromination at the 4-position is performed using phosphorus oxybromide (POBr₃) or NBS, often in inert solvents like acetonitrile or ethanol, under reflux conditions.
- Carboxylate Formation: Subsequent oxidation or direct carboxylation yields the carboxylate derivative, which can be esterified to methyl esters.
Research Data:
- The process omits the use of raw materials like acetic acid or sodium bicarbonate, reducing waste and improving yield.
- The molar ratios of reactants are carefully optimized; for example, the molar ratio of hydrazine to maleic diester is maintained at approximately 1:1.05 to 1.2 for optimal conversion.
Reaction Data Table:
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 3-Aminocrotononitrile + hydrazine hydrate | 60–90°C, 8–24 hours | Variable | Forms pyrazole core |
| Bromination | Pyrazole derivative + POBr₃ | Reflux, 30–60 min | High | Selective at 4-position |
| Oxidation | Brominated pyrazole | KMnO₄, 80–90°C | Good | Converts to carboxylic acid |
Use of 1,3-Dipolar Cycloaddition for Pyrazole Construction
Method:
- Cycloaddition of Diazo Compounds: Ethyl α-diazoacetate reacts with phenylpropargyl in the presence of zinc triflate, leading to pyrazole derivatives via 1,3-dipolar cycloaddition.
- Oxidative Aromatization: Pyrazolines formed are oxidized to aromatic pyrazoles, which can then be functionalized at specific positions.
Research Findings:
Data Summary:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cycloaddition | Ethyl α-diazoacetate + phenylpropargyl | Zn triflate, reflux | 89% | Straightforward, high-yielding |
Specific Route for Methyl 4-Bromo-3-Cyclopropyl-1H-Pyrazole-5-Carboxylate
Proposed Synthetic Route:
- Step 1: Synthesis of 3-methyl-5-bromopyrazole via oxidation of 3-methyl-5-bromopyrazole precursors, utilizing potassium permanganate under controlled conditions.
- Step 2: Bromination at the 4-position using phosphorus oxybromide or NBS.
- Step 3: Introduction of the cyclopropyl group at the 3-position, potentially via nucleophilic substitution or cyclopropyl transfer reactions, using cyclopropyl halides or organometallic reagents.
- Step 4: Esterification of the carboxylic acid to methyl ester using methanol and acid catalysts under reflux.
Notes on Optimization:
- The key to selectivity is controlling reaction temperatures and reagent equivalents.
- Use of inert atmospheres (nitrogen or argon) minimizes side reactions.
- Purification typically involves column chromatography or recrystallization.
Summary of Data and Key Parameters
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylate?
- Answer: The synthesis typically involves a multi-step approach:
- Step 1: Cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with a substituted hydrazine to form the pyrazole core. For cyclopropyl substitution, cyclopropane-containing precursors or post-synthetic alkylation may be used .
- Step 2: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions .
- Step 3: Esterification or functional group interconversion to introduce the carboxylate moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole ring protons at δ 6.5–8.5 ppm) .
- X-ray Crystallography: Resolves stereochemical ambiguities and validates the 3D structure, particularly for the cyclopropyl and bromine substituents .
- IR Spectroscopy: Identifies ester carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods address contradictions in experimental spectral data?
- Answer:
- Density Functional Theory (DFT): Predicts NMR chemical shifts and vibrational frequencies to cross-validate experimental results. Discrepancies in bromine’s electronic effects on the pyrazole ring can be modeled via Mulliken charge analysis .
- Molecular Dynamics Simulations: Assess conformational stability of the cyclopropyl group under varying solvent conditions, resolving anomalies in NOESY or ROESY data .
Q. What strategies optimize the introduction of the cyclopropyl group during synthesis?
- Answer:
- Pre-functionalized Cyclopropane Reagents: Use cyclopropylboronic acids or Grignard reagents for Suzuki or Kumada couplings to minimize side reactions .
- Post-synthetic Modification: Introduce cyclopropane via [2+1] cycloaddition using ethyl diazoacetate and a transition metal catalyst (e.g., Rh₂(OAc)₄) .
- Table: Reaction Conditions for Cyclopropanation
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 65–75 | High | |
| Rhodium-catalyzed Cycloaddition | Rh₂(OAc)₄ | 50–60 | Moderate |
Q. How can regioselectivity challenges during bromination be mitigated?
- Answer:
- Directing Groups: Temporarily install electron-withdrawing groups (e.g., nitro) at the 3-position to direct bromine to the 4-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at the 4-position due to stabilized intermediates .
Methodological Challenges and Solutions
-
Challenge: Low solubility in common solvents (e.g., DMSO, chloroform) complicates purification.
-
Challenge: Instability of the cyclopropyl group under acidic conditions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
